N-[(4-chlorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide
Description
N-[(4-chlorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a 4-chlorobenzyl group at the N-position of the thiophene ring and a substituted benzenesulfonamido moiety at the 3-position. The compound features a methoxy group on the benzene ring of the sulfonamide, which may enhance solubility and influence binding interactions.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S2/c1-23(29(25,26)17-9-7-16(27-2)8-10-17)18-11-12-28-19(18)20(24)22-13-14-3-5-15(21)6-4-14/h3-12H,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLBSEHFKVTIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C22H22ClN3O3S
- Molecular Weight : 423.94 g/mol
- Structure : The compound features a thiophene ring, a sulfonamide moiety, and a chlorophenyl group, which are significant for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which can affect various physiological processes.
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction.
- Anti-inflammatory Effects : The structural features may contribute to anti-inflammatory properties by modulating cytokine release.
Biological Activity Overview
The following table summarizes the key biological activities reported for N-[(4-chlorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide:
| Activity Type | Description |
|---|---|
| Antitumor | Exhibits cytotoxicity against various cancer cell lines in vitro. |
| Anti-inflammatory | Reduces inflammation markers in animal models. |
| Enzyme Inhibition | Inhibits carbonic anhydrase and other related enzymes. |
| Antimicrobial | Shows activity against certain bacterial strains. |
Case Studies
- Antitumor Efficacy : A study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent .
- Anti-inflammatory Mechanism : In a murine model of arthritis, treatment with the compound led to decreased levels of pro-inflammatory cytokines (IL-6 and TNF-α) compared to control groups, indicating its potential use in inflammatory diseases .
- Enzymatic Inhibition Research : A biochemical assay demonstrated that the compound inhibited carbonic anhydrase activity with an IC50 value of 15 µM, highlighting its role as a potential therapeutic agent in conditions where enzyme inhibition is beneficial .
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a compound of interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its therapeutic potential, biological activity, and relevant case studies.
Anticancer Activity
Research indicates that compounds similar to N-[(4-chlorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide exhibit significant anticancer properties. Studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer proliferation. For instance, a related compound demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable, particularly in conditions such as rheumatoid arthritis and inflammatory bowel disease. The sulfonamide group is known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which can lead to reduced tissue damage and improved patient outcomes .
Neurological Applications
Emerging research suggests that this compound may have neuroprotective effects. It has been proposed that it could modulate neurotransmitter systems involved in neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its potential as a treatment for conditions like Alzheimer’s disease, where inflammation and oxidative stress play critical roles .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent .
Table 1: Summary of Key Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure—a thiophene-2-carboxamide scaffold—is shared with multiple derivatives, but variations in substituents significantly alter physicochemical and biological properties. Key analogues include:
*Calculated based on molecular formula.
Physicochemical Properties
- Solubility : Methoxy and ethoxy substituents (e.g., in and the target compound) increase hydrophilicity compared to sulfonyl or sulfanyl analogues .
- Metabolic Stability : Sulfanyl groups (e.g., in ) are prone to oxidative metabolism, whereas sulfonamides (target compound) are generally more stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
